8-Nitrooctanoic acid 8-Nitrooctanoic acid
Brand Name: Vulcanchem
CAS No.: 52035-22-0
VCID: VC19617061
InChI: InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)
SMILES:
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

8-Nitrooctanoic acid

CAS No.: 52035-22-0

Cat. No.: VC19617061

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

8-Nitrooctanoic acid - 52035-22-0

Specification

CAS No. 52035-22-0
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name 8-nitrooctanoic acid
Standard InChI InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)
Standard InChI Key IUHRGCAGZOPYTE-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)O)CCC[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Nitrooctanoic acid is an aliphatic carboxylic acid with an eight-carbon chain, where the terminal carbon (C-8) is substituted with a nitro group. The IUPAC name, 8-nitrooctanoic acid, reflects this substitution pattern. Its linear structure can be represented by the SMILES notation C(CCCC(=O)O)CCC[N+](=O)[O-], which illustrates the carboxylic acid moiety at one end and the nitro group at the opposite terminus . The molecule’s flexibility arises from seven rotatable bonds, contributing to conformational diversity in solution and solid states .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₈H₁₅NO₄
Molecular Weight189.21 g/mol
CAS Registry Number52035-22-0
XLogP3 (Partition Coefficient)0.4
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2 from nitro, 2 from carboxylate)
Rotatable Bonds7

Spectroscopic and Computational Descriptors

The InChIKey IUHRGCAGZOPYTE-UHFFFAOYSA-N provides a unique identifier for computational and database searches . Quantum mechanical calculations predict a dipole moment influenced by the polar nitro and carboxylic acid groups, suggesting moderate solubility in polar solvents. Infrared spectroscopy would likely reveal characteristic stretches for the nitro group (~1,520 cm⁻¹ and ~1,350 cm⁻¹) and carboxylic acid O-H (~2,500–3,300 cm⁻¹) .

Synthesis and Reactivity

Reactivity Profile

The nitro group confers both electrophilic and redox-active properties. Under acidic conditions, the nitro group may undergo reduction to an amine, potentially yielding 8-aminooctanoic acid—a compound implicated in lactam synthesis . Conversely, the carboxylic acid moiety enables esterification or amidation reactions, expanding utility in polymer chemistry or prodrug design.

Table 2: Predicted Reactivity Modes

Reaction TypeReagents/ConditionsExpected Product
ReductionH₂/Pd-C8-Aminooctanoic acid
EsterificationMeOH/H⁺Methyl 8-nitrooctanoate
AmidationSOCl₂ followed by NH₃8-Nitrooctanamide

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its polar functional groups. It is expected to exhibit limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in ethanol or dimethyl sulfoxide (DMSO). Stability under ambient conditions is likely compromised by light or heat due to the nitro group’s propensity for decomposition, necessitating storage in cool, dark environments .

Thermodynamic Parameters

Computational models estimate a boiling point exceeding 300°C, consistent with its molecular weight and polarity. The XLogP3 value of 0.4 indicates a balance between hydrophobic (alkyl chain) and hydrophilic (nitro, carboxylic acid) domains, suggesting potential membrane permeability in biological systems .

Biological and Pharmacological Implications

Hypothesized Therapeutic Applications

  • Inflammatory Diseases: Nitro fatty acids suppress macrophage activation and cytokine release . If 8-nitrooctanoic acid exhibits comparable activity, it could be explored in conditions like atherosclerosis or rheumatoid arthritis.

  • Antimicrobial Agents: The nitro group’s redox activity might disrupt microbial electron transport chains, offering a route to novel antibiotics.

Industrial and Research Applications

Chemical Intermediate

The compound’s bifunctional nature (nitro and carboxylic acid) makes it a versatile precursor for synthesizing polymers, surfactants, or metal-chelating agents. For example, coupling with diamines could yield polyamides with nitro-modified side chains.

Analytical Chemistry

As a chromatographic standard, 8-nitrooctanoic acid could aid in calibrating mass spectrometers or HPLC systems for nitroalkane detection. Its predictable fragmentation patterns in electron ionization (EI) mass spectrometry would generate characteristic ions at m/z 46 (NO₂⁺) and 73 (CH₂=CHCOOH⁺) .

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